molecular formula C8H12N4O2 B5875451 7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione

7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione

Cat. No.: B5875451
M. Wt: 196.21 g/mol
InChI Key: CEOGPCKUJVAQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione, also known as TADDOL, is a chiral compound that has been extensively studied due to its unique properties. TADDOL is a bicyclic diamine that contains two chiral centers and is widely used in asymmetric synthesis.

Mechanism of Action

7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione acts as a chiral ligand in asymmetric catalysis by forming a complex with a metal catalyst. The chiral this compound ligand controls the stereochemistry of the reaction by influencing the orientation of the substrate and the catalyst.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is primarily used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using 7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione in asymmetric synthesis is its ability to control the stereochemistry of reactions. Additionally, this compound is a stable and readily available chiral auxiliary. However, this compound is sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

1. Development of new 7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione derivatives with improved reactivity and stability.
2. Investigation of the mechanism of this compound in asymmetric catalysis.
3. Synthesis of new enantiopure compounds using this compound as a chiral auxiliary.
4. Exploration of this compound's potential in other areas of chemistry, such as materials science and biochemistry.

Synthesis Methods

7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione can be synthesized through several methods, including the condensation of 2,6-diformyl-4-methylphenol with (S)-proline, or the reaction of 2,6-diformyl-4-methylphenol with (S)-alanine followed by cyclization. The synthesis of this compound is challenging due to its sensitivity to air and moisture.

Scientific Research Applications

7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione has been widely used in asymmetric synthesis due to its ability to control the stereochemistry of reactions. It has been used in the synthesis of various organic compounds, including natural products and pharmaceuticals. This compound has also been used as a chiral auxiliary in the synthesis of enantiopure compounds.

Properties

IUPAC Name

7,9,10,12-tetrazatricyclo[4.3.3.01,6]dodecane-8,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-5-9-7-3-1-2-4-8(7,11-5)12-6(14)10-7/h1-4H2,(H2,9,11,13)(H2,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOGPCKUJVAQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23C(C1)(NC(=O)N2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.